(3-Nitrophenyl) butanoate

Description

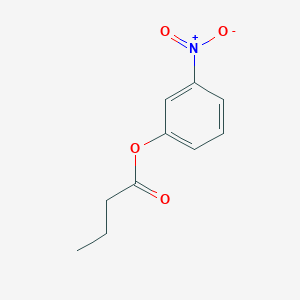

(3-Nitrophenyl) butanoate is an ester derived from butanoic acid and 3-nitrophenol, characterized by a phenyl ring substituted with a nitro group (-NO₂) at the meta position (carbon 3) and esterified with a butanoyl chain. Esters with aromatic substituents, such as phenyl groups, often exhibit distinct physicochemical properties compared to alkyl esters, including altered volatility, solubility, and biological activity . The nitro group may further influence electronic properties, stability, and intermolecular interactions, making this compound a compound of interest for comparative analysis with structurally similar esters.

Properties

CAS No. |

14617-97-1 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.2 g/mol |

IUPAC Name |

(3-nitrophenyl) butanoate |

InChI |

InChI=1S/C10H11NO4/c1-2-4-10(12)15-9-6-3-5-8(7-9)11(13)14/h3,5-7H,2,4H2,1H3 |

InChI Key |

RANXQNXWSFGIES-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |

Canonical SMILES |

CCCC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Esters and Their Structural Features

| Compound | Substituent Type | Key Features |

|---|---|---|

| Butyl butanoate | Alkyl | High volatility; nematicidal activity |

| Methyl butanoate | Alkyl | Lower molecular weight; fruity odor |

| Heptyl butanoate | Alkyl | Longer chain; reduced volatility |

| This compound | Aromatic (Nitro) | Electron-withdrawing nitro group |

Physicochemical Properties

- Volatility: Alkyl esters like methyl butanoate are highly volatile and contribute to fruity aromas in apples .

- Stability : Nitro-substituted esters may exhibit greater resistance to hydrolysis compared to alkyl esters due to the electron-withdrawing nitro group stabilizing the ester bond.

Environmental and Industrial Relevance

- Off-Flavor Indicators: Butyl butanoate is implicated in off-flavor development in stored apples, with levels fluctuating during storage . Aromatic esters like this compound are less likely to contribute to such issues due to lower volatility.

- Synthetic Utility: Ethyl 3-oxobutanoate serves as a precursor in heterocyclic synthesis (e.g., indole derivatives) . Similarly, this compound could act as a building block for nitroaromatic pharmaceuticals or polymers.

Q & A

Q. What are the recommended laboratory methods for synthesizing (3-Nitrophenyl) butanoate?

The synthesis typically involves esterification of 3-nitrophenol with butanoyl chloride under acid- or base-catalyzed conditions. Key steps include:

- Reagent preparation : Use anhydrous conditions to avoid hydrolysis of the acyl chloride.

- Reaction monitoring : Track progress via thin-layer chromatography (TLC) or NMR spectroscopy to confirm ester bond formation .

- Purification : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Structural validation via -NMR and IR spectroscopy is critical to confirm the absence of unreacted starting materials .

Q. How should researchers characterize the purity and stability of this compound?

- Chromatographic methods : High-performance liquid chromatography (HPLC) with UV detection (λ ~270–300 nm, typical for nitroaromatic compounds) ensures purity >95% .

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures, which are critical for storage conditions (e.g., avoid temperatures >100°C) .

- Hydrolysis sensitivity : Test pH-dependent stability in aqueous buffers (e.g., phosphate-buffered saline) to assess suitability for biological assays .

Advanced Research Questions

Q. How does this compound influence microbial butanoate metabolism in disease models?

Studies using metagenomic sequencing (e.g., PICRUSt2) reveal that butanoate metabolism genes (e.g., bdhB, gctB) are enriched in adenoma tissues, suggesting microbial utilization of butanoate derivatives like this compound as energy sources. Methodological approaches include:

- Functional validation : qRT-PCR on fecal or tissue samples to quantify gene expression levels .

- Metabolite profiling : LC-MS to track butanoate derivatives and downstream products (e.g., acetyl-CoA) in cancer vs. non-cancer tissues .

Contradictions arise in diabetes models, where butanoate metabolism is downregulated, highlighting context-dependent roles .

Q. What computational tools are effective for analyzing this compound’s metabolic interactions?

- Global sensitivity analysis (GSA) : Used to identify rate-limiting steps in butanoate metabolism pathways (e.g., β-alanine or taurine-hypotaurine subpathways) under infection models. GSA parameters (e.g., Sobol indices) quantify how perturbations in enzyme activity affect metabolite flux .

- Kinetic modeling : Mechanisms for methyl butanoate oxidation (e.g., shock-tube ignition studies) can be adapted to study nitro-substituted analogs in metabolic or combustion contexts .

Q. How can contradictory findings on butanoate’s role in disease be reconciled?

For example:

- Cancer vs. diabetes : Butanoate may act as an oncometabolite in tumors (via acetyl-CoA production ) but be depleted in diabetic frailty due to gut dysbiosis .

- Methodological reconciliation : Cohort-specific factors (e.g., microbiome composition, host genetics) require stratified analysis. Multi-omics integration (metagenomics + metabolomics) can clarify context-specific mechanisms .

Q. What are the challenges in detecting this compound in biological matrices?

- Sample preparation : Liquid-liquid extraction (e.g., ethyl acetate) or solid-phase extraction (SPE) is needed to isolate the compound from urine or plasma.

- Analytical validation : Confirmatory methods like LC-MS/MS with multiple reaction monitoring (MRM) are essential to distinguish this compound from structural analogs (e.g., 4-nitrophenyl derivatives) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.